molecular formula C28H24O4 B1257375 Riccardin D

Riccardin D

Cat. No. B1257375
M. Wt: 424.5 g/mol
InChI Key: CAILVWNDCKNABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riccardin D is a natural product found in Monoclea forsteri and Plagiochila cristata with data available.

Scientific Research Applications

Anticancer Activity

Riccardin D, a macrocyclic bisbibenzyl compound from Dumortiera hirsuta, shows potential in cancer treatment. Studies reveal its inhibitory effects on tumor angiogenesis and growth in human lung carcinoma. It inhibits the proliferation, motility, and migration of human umbilical vascular endothelial cells, affecting angiogenic factors like VEGF and MMPs. In vivo, it reduces blood vessel number in xenografts, suggesting antiangiogenic properties contributing to its anticancer activity (Sun et al., 2011). Additionally, Riccardin D induces apoptosis in human leukemia cells by targeting DNA topoisomerase II, activating apoptotic proteins, and affecting P-glycoprotein expression in multidrug-resistant cells, indicating its therapeutic potential for various cancers including leukemia (Xue et al., 2012).

Antifungal Activity

Riccardin D exhibits significant in vivo and in vitro antifungal effects against Candida albicans biofilms. It interferes with biofilm formation and hypha growth, potentially by inhibiting the Ras-cAMP-Efg pathway. Its combination with fluconazole shows increased antifungal efficacy, suggesting potential clinical applications in fungal infection treatment (Li et al., 2012).

Nanotechnology Applications

Nanosuspensions of Riccardin D with different particle sizes demonstrate varied effects on pharmacokinetics and tissue distribution. Understanding these effects is crucial for developing effective cancer treatments, particularly for poorly water-soluble drugs like Riccardin D (Liu et al., 2013).

Mechanistic Studies

Riccardin D and its derivatives, such as RD-N, show a broad spectrum of activities, including induction of apoptosis and senescence in cancer cells. RD-N, for example, accumulates in lysosomes, leading to lysosomal swelling and cell death with features of both apoptosis and necrosis. These findings suggest that derivatives of Riccardin D could be promising candidates for cancer treatment (Wang et al., 2013).

properties

Product Name

Riccardin D

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-3,16,24-triol

InChI

InChI=1S/C28H24O4/c29-24-15-10-20-5-4-19-9-14-23(26(31)16-19)28-21(2-1-3-25(28)30)11-6-18-7-12-22(13-8-18)32-27(24)17-20/h1-3,7-10,12-17,29-31H,4-6,11H2

InChI Key

CAILVWNDCKNABC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O)C(=CC=C2)O

synonyms

riccardin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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